molecular formula C12H18BrNO B13637527 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol

1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol

Cat. No.: B13637527
M. Wt: 272.18 g/mol
InChI Key: YIALUGSYCYWBMR-UHFFFAOYSA-N
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Description

1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol is an organic compound featuring a bromophenyl group attached to an ethylamine moiety, which is further connected to a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol typically involves the following steps:

    Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position.

    Alkylation: The brominated compound is then subjected to alkylation with ethylamine to form the ethylamine derivative.

    Hydroxylation: Finally, the ethylamine derivative undergoes hydroxylation to introduce the tertiary alcohol group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamine moiety can form hydrogen bonds with biological molecules. The tertiary alcohol group may also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-{[(1S)-1-(2-bromophenyl)ethyl]amino}-2-phenylpropan-2-ol: Contains a phenyl group instead of a methyl group.

    2-Bromo-1-phenylethanol: Lacks the ethylamine moiety.

    2-Bromo-1-(2-bromophenyl)ethanol: Contains an additional bromine atom.

Uniqueness: 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol is unique due to its combination of a bromophenyl group, ethylamine moiety, and tertiary alcohol. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-[1-(2-bromophenyl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-6-4-5-7-11(10)13/h4-7,9,14-15H,8H2,1-3H3

InChI Key

YIALUGSYCYWBMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(C)(C)O

Origin of Product

United States

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